molecular formula C24H24N2OS B11945166 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853311-32-7

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11945166
CAS No.: 853311-32-7
M. Wt: 388.5 g/mol
InChI Key: WFYQWGWKZGBWDM-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in pharmaceutical research. The presence of multiple functional groups, including a thiophene ring and a nitrile group, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multicomponent reaction known as the Hantzsch condensation. This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under solvent-free conditions at elevated temperatures (around 100°C) using a catalyst such as aluminized polyborate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvent-free conditions also makes the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can help in reducing blood pressure and alleviating conditions like angina . The compound’s structure allows it to fit into the binding sites of these channels, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • Nifedipine
  • Nicardipine
  • Amlodipine
  • Felodipine

Comparison

Compared to these similar compounds, 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a unique structure that includes a thiophene ring and a nitrile group. This unique structure may contribute to its distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

CAS No.

853311-32-7

Molecular Formula

C24H24N2OS

Molecular Weight

388.5 g/mol

IUPAC Name

2,7,7-trimethyl-4-[4-(4-methylphenyl)thiophen-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H24N2OS/c1-14-5-7-16(8-6-14)17-9-21(28-13-17)22-18(12-25)15(2)26-19-10-24(3,4)11-20(27)23(19)22/h5-9,13,22,26H,10-11H2,1-4H3

InChI Key

WFYQWGWKZGBWDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2)C3C(=C(NC4=C3C(=O)CC(C4)(C)C)C)C#N

Origin of Product

United States

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